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Compound of Interest

Compound Name: Tert-butyl chloromethyl carbonate

CAS No.: 35180-02-0

Cat. No.: B3382698

Get Quote

Executive Summary
Tert-butyl chloromethyl carbonate (CAS 58304-98-6) is a highly specialized bifunctional

alkylating agent widely utilized in medicinal chemistry and drug development[1]. Its primary

application lies in the synthesis of "double prodrugs" or acyloxyalkyl prodrugs, where it is used

to install a tert-butoxycarbonyloxymethyl (Boc-oxymethyl) moiety onto active pharmaceutical

ingredients (APIs)[2]. This modification transiently masks polar functional groups (such as

carboxylic acids, phenols, or amines), thereby enhancing lipophilicity, membrane permeability,

and overall oral bioavailability[3].

Physicochemical Properties
Understanding the physical parameters of tert-butyl chloromethyl carbonate is critical for

maintaining its stability during storage and handling. The compound is sensitive to moisture

and elevated temperatures, which can trigger premature decomposition into formaldehyde,

carbon dioxide, and tert-butanol[1].
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Property Value

Chemical Name Tert-butyl chloromethyl carbonate

CAS Number 58304-98-6

Molecular Formula C6H11ClO3

Molecular Weight 166.60 g/mol

Appearance Colorless to pale yellow liquid

Storage Temperature 2-8 °C (Standard) / -20 °C (Long-term)

Reactivity Profile
Moisture-sensitive; reacts with strong

nucleophiles

Data compiled from standard chemical inventories and material safety data sheets[1].

Mechanistic Role in Prodrug Synthesis
The structural genius of tert-butyl chloromethyl carbonate lies in its dual reactivity. The

chloromethyl group (–CH2Cl) is highly susceptible to bimolecular nucleophilic substitution

(SN2)[4]. When an API containing a nucleophilic center (e.g., the carboxylic acid of etomidate

or the nitrogen of an imidazole/indole ring) is exposed to this reagent under basic conditions,

the chlorine atom is displaced, forming a stable acyloxyalkyl linkage[2][4].

In vivo, this linkage acts as a self-immolative system. Non-specific esterases in the blood or

liver hydrolyze the carbonate ester. This initial cleavage produces an unstable hemiacetal

intermediate, which spontaneously decomposes to release the active drug, alongside benign

byproducts: carbon dioxide, tert-butanol, and formaldehyde[2].
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Caption: In vivo enzymatic cleavage pathway of tert-butyl carbonate prodrugs.

Synthesis of Tert-Butyl Chloromethyl Carbonate
Because tert-butyl chloromethyl carbonate is prone to degradation, many laboratories

synthesize it fresh prior to prodrug conjugation. The synthesis relies on the reaction between

chloromethyl chloroformate and tert-butanol in the presence of an organic base[4][5].

Methodological Causality
Temperature Control (0 °C): The reaction between the chloroformate and the alcohol is

highly exothermic. Cooling is mandatory to prevent the thermal decomposition of

chloromethyl chloroformate into toxic phosgene gas.

Pyridine as an Acid Scavenger: Pyridine is added dropwise to neutralize the hydrochloric

acid (HCl) generated during the esterification. Without a scavenger, the acidic environment

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3382698/docs?utm_src=pdf-body-img#technical-whitepaper-tert-butyl-chloromethyl-carbonate-in-advanced-prodrug-engineering
https://www.benchchem.com/product/b3382698/docs?utm_src=pdf-body#technical-whitepaper-tert-butyl-chloromethyl-carbonate-in-advanced-prodrug-engineering
https://www.benchchem.com/product/b3382698/docs?utm_src=pdf-body#technical-whitepaper-tert-butyl-chloromethyl-carbonate-in-advanced-prodrug-engineering
https://patents.google.com/patent/US11208385B2/en
https://patents.google.com/patent/WO2019219820A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


would rapidly cleave the newly formed tert-butyl group.

Aqueous HCl Wash: The post-reaction wash with 2N HCl is a self-validating purification step;

it protonates any unreacted pyridine, rendering it water-soluble (as pyridinium chloride) and

easily partitioned away from the organic product[4].

Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or

argon), dissolve 1.29 g of chloromethyl chloroformate (CAS: 22128-62-7) in 30 mL of

anhydrous dichloromethane (DCM)[4]. Alternatively, hexane can be used as a solvent[5].

Alcohol Addition: Add 0.81 g of anhydrous tert-butanol to the stirring solution[4].

Base Addition: Submerge the reaction flask in an ice-water bath to bring the internal

temperature to 0 °C. Slowly add 1.6 g of pyridine dropwise over 15 minutes[4]. Observation:

A white precipitate (pyridinium chloride) will begin to form.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2

hours[4].

Workup: Dilute the reaction mixture with an additional 50 mL of DCM. Transfer to a

separatory funnel and wash the organic layer twice with 2N aqueous hydrochloric acid to

remove excess pyridine[4].

Purification: Wash the organic layer once with distilled water, separate, and dry over

anhydrous sodium sulfate (Na2SO4)[4].

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield

crude tert-butyl chloromethyl carbonate (approx. 1.28 g), which is typically pure enough

for immediate use in subsequent alkylations[4].
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Caption: Workflow for the synthesis of tert-butyl chloromethyl carbonate.
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Application Protocol: Prodrug Conjugation
Once synthesized, tert-butyl chloromethyl carbonate is utilized to alkylate APIs. A classic

example is the esterification of carboxylic acid-containing drugs (like etomidate acid) or the N-

alkylation of imidazoles[4].

Step-by-Step Methodology (Esterification/Alkylation)
Substrate Dissolution: Dissolve the active pharmaceutical ingredient (e.g., 216 mg of

etomidate acid) in 20 mL of anhydrous N,N-Dimethylformamide (DMF)[4]. Causality: DMF is

a polar aprotic solvent that excellently solvates both the organic substrate and the inorganic

base, facilitating the SN2 transition state.

Base Activation: Add 275 mg of potassium carbonate (K2CO3) to the solution[4]. Causality:

The mild base deprotonates the target functional group, significantly increasing its

nucleophilicity without hydrolyzing the incoming carbonate reagent.

Alkylation: Successively add 182 mg of the freshly prepared tert-butyl chloromethyl
carbonate[4].

Monitoring: Stir the mixture at room temperature for 3 hours. Validate the reaction progress

via Thin-Layer Chromatography (TLC). The protocol is self-validating when the starting

material spot is completely consumed, confirming quantitative conversion[4].

Quenching & Extraction: Filter the reaction mixture to remove insoluble inorganic salts. Pour

the filtrate into 150 mL of water and extract with 100 mL of DCM[4].

Final Isolation: Dry the organic layer over anhydrous Na2SO4 overnight, filter, and

concentrate under reduced pressure. Purify the resulting residue via column chromatography

to obtain the pure prodrug[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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